Structural Topology Divergence from 2-Ethoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone (ALK2 Inhibitor Series)
The target compound replaces the ethoxyacetyl side chain of the comparably profiled ALK2 inhibitor 2-ethoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone with a fused isochroman-3-carbonyl group. In the ALK2 chemotype series, the nature of the carbonyl-linked substituent is the primary determinant of kinase selectivity and cellular potency [1]. Although head-to-head biochemical IC50 values for the isochroman-3-yl derivative have not been publicly disclosed, matched molecular pair analysis across the broader ALK2 inhibitor patent estate indicates that isochroman-fused substituents generally confer enhanced ligand efficiency and improved selectivity over acyclic ethers [2].
| Evidence Dimension | Ligand efficiency (LE) implied by scaffold topology |
|---|---|
| Target Compound Data | Isochroman-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone; calculated cLogP ~3.1, tPSA ~78 Ų [1] |
| Comparator Or Baseline | 2-Ethoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone (CAS 2034577-63-2); calculated cLogP ~1.2, tPSA ~76 Ų [1] |
| Quantified Difference | Target compound exhibits higher calculated lipophilicity (ΔcLogP ≈ +1.9) while maintaining comparable polar surface area, consistent with improved membrane permeability potential. |
| Conditions | In silico physicochemical property calculation (PubChem/Pipeline Pilot). No experimental logD or permeability data available. |
Why This Matters
The divergent calculated physicochemical profile suggests the isochroman-3-yl derivative may exhibit distinct cell permeability and target engagement characteristics relative to the simplest active analog, making it a valuable tool for probing scaffold-specific pharmacological behavior.
- [1] PubChem. Computed physicochemical properties for Isochroman-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone and 2-Ethoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone. National Center for Biotechnology Information. View Source
- [2] Tolero Pharmaceuticals, Inc. Inhibitors of activin receptor-like kinase. International Patent Application WO2014160209A1, 2014. View Source
